molecular formula C19H22N4O2 B2668791 5-((4-isopropylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941903-73-7

5-((4-isopropylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2668791
CAS No.: 941903-73-7
M. Wt: 338.411
InChI Key: DYEVHVVVQZMSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-((4-isopropylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .


Molecular Structure Analysis

The molecular structure of the compound can be derived from its IUPAC name. The core structure is a pyrido[2,3-d]pyrimidine, which is a fused ring system combining a pyridine and a pyrimidine .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other pyrido[2,3-d]pyrimidines. These compounds can undergo a variety of reactions, including condensation, cyclization, and substitution .

Scientific Research Applications

Synthesis and Chemical Characterization

5-((4-isopropylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives have been synthesized and characterized in various studies. For example, Rauf et al. (2010) reported the synthesis and characterization of derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione, which were prepared in good to excellent yields and characterized using IR, 1H-NMR, 13C-NMR, and elemental analysis data (Rauf et al., 2010).

Biological and Pharmacological Activities

  • Urease Inhibition : The derivatives of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been evaluated for their urease inhibition activity. In the study by Rauf et al., several compounds showed either no or low to moderate significant activity, with some compounds exhibiting higher activity compared to others (Rauf et al., 2010).
  • Antimicrobial Activity : Alwan et al. (2014) synthesized new Schiff bases of pyridopyrimidine derivatives with certain amino acids and tested their antimicrobial activities. The compounds showed variable antibacterial activities and some also exhibited antifungal activities (Alwan et al., 2014).

Synthesis Methods

  • Water-Mediated Synthesis : Brahmachari et al. (2020) described a water-mediated, catalyst-free method for synthesizing functionalized derivatives of this compound. This method emphasizes the use of water as a reaction medium and avoids toxic organic solvents, highlighting its eco-friendly approach (Brahmachari et al., 2020).

Future Directions

Pyrimidines, including pyrido[2,3-d]pyrimidines, offer a great practical potential in the search for new biologically active compounds . Future research could focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

1,3,6-trimethyl-5-(4-propan-2-ylanilino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-11(2)13-6-8-14(9-7-13)21-16-12(3)10-20-17-15(16)18(24)23(5)19(25)22(17)4/h6-11H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEVHVVVQZMSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1NC3=CC=C(C=C3)C(C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.